molecular formula C7H5ClI2 B1379018 1-(Chloromethyl)-3,5-diiodobenzene CAS No. 1393576-75-4

1-(Chloromethyl)-3,5-diiodobenzene

Cat. No.: B1379018
CAS No.: 1393576-75-4
M. Wt: 378.37 g/mol
InChI Key: XPDATYPYCGSBCS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3,5-diiodobenzene is a useful research compound. Its molecular formula is C7H5ClI2 and its molecular weight is 378.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

1-(Chloromethyl)-3,5-diiodobenzene serves as a key intermediate in the synthesis of various chemically and industrially significant compounds. For instance, it is utilized in the synthesis of chiral helical poly(phenyleneethynylenes) without the presence of any chiral moieties except for their helical conformation, highlighting its role in creating polymers with specific optical activities (Inoue et al., 2009). This polymer demonstrates potential applications in advanced materials science, particularly in the development of novel optoelectronic devices due to its unique optical properties.

Catalytic and Chemical Transformation Applications

The compound also finds application in the field of catalysis and chemical transformations. For example, the preparation of carbazole-bearing porous organic polymers with a mulberry-like morphology for efficient iodine capture showcases its utility in environmental remediation, particularly in capturing radioactive iodine from nuclear waste (Xiong et al., 2019). This application is crucial for addressing environmental pollution and enhancing the safety of nuclear energy production.

Properties

IUPAC Name

1-(chloromethyl)-3,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClI2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDATYPYCGSBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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